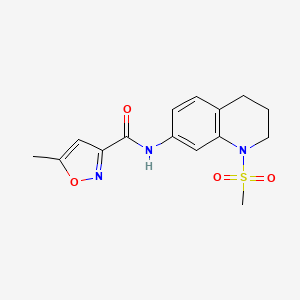

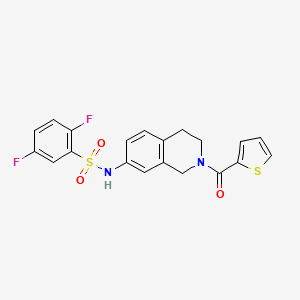

5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

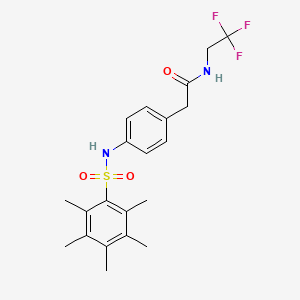

5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide is a chemical compound with the molecular formula C15H17N3O4S and a molecular weight of 335.38. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered isoxazole ring and a seven-membered tetrahydroquinoline ring. The isoxazole ring is a common structural motif in many commercially available drugs .Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.38. Other physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación

Selective Serotonin Receptor Antagonists

- Compounds structurally related to 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide have been explored for their potential as selective serotonin (5-HT) receptor antagonists. For example, N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have shown potent and selective antagonistic activities against the 5-HT(1B/1D) receptors. These compounds exhibit promising pharmacological profiles, including enhanced affinity for serotonin receptors, and could be further investigated for therapeutic applications related to neurological and psychiatric disorders (Liao et al., 2000).

Protein Kinase Inhibitors

- Another area of scientific research application for structurally similar compounds involves the inhibition of protein kinases. Specific analogs have demonstrated effectiveness in inhibiting tumor progression by targeting protein kinase pathways. This action suggests potential applications in cancer research, particularly in developing therapies aimed at controlling metastasis and tumor growth (Blaya et al., 1998).

Class III Antiarrhythmic Activity

- Research on 4-[(methylsulfonyl)amino]benzamides and sulfonamides with structural similarities to the compound has revealed Class III antiarrhythmic activities. These findings highlight the potential for these compounds in developing treatments for cardiac arrhythmias. The research demonstrates the compounds' ability to block specific potassium currents, contributing to their antiarrhythmic effects (Ellingboe et al., 1992).

Chemotherapeutic Agents

- Certain derivatives structurally related to this compound have been investigated for their antitumor activities. For instance, isoquinoline-1-carboxaldehyde thiosemicarbazones have shown potent antineoplastic activity against leukemia models. These results suggest the potential for developing new chemotherapeutic agents based on modifications of the core structure to enhance efficacy and selectivity (Liu et al., 1995).

Direcciones Futuras

Mecanismo De Acción

Target of action

Isoxazole derivatives are known to have significant biological interests .

Mode of action

The mode of action of isoxazole derivatives can vary greatly depending on their specific chemical structure and the biological targets they interact with . Without specific information on the targets of “5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Isoxazole derivatives can affect various biochemical pathways depending on their specific targets . Without knowing the specific targets of “this compound”, it’s hard to say which pathways it might affect.

Propiedades

IUPAC Name |

5-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-8-13(17-22-10)15(19)16-12-6-5-11-4-3-7-18(14(11)9-12)23(2,20)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMYDUDQJAUNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

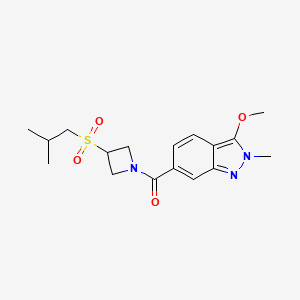

![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451143.png)

![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)

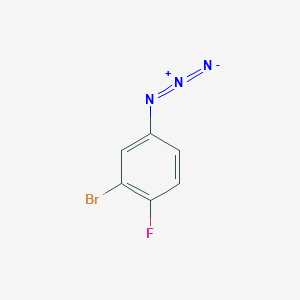

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2451152.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2451153.png)

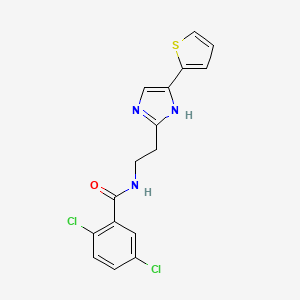

![7-(2-morpholin-4-ylethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2451155.png)